2-(1H-1,3-benzodiazol-2-yl)-4-chloro-5-(piperidin-1-yl)-2,3-dihydropyridazin-3-one
Description
The compound 2-(1H-1,3-benzodiazol-2-yl)-4-chloro-5-(piperidin-1-yl)-2,3-dihydropyridazin-3-one (CAS: 554404-38-5) is a heterocyclic molecule featuring a benzimidazole core fused with a dihydropyridazinone scaffold. Key characteristics include:
- Molecular weight: 329.79 g/mol
- Purity: ≥98% (as reported by CymitQuimica, though production is discontinued) .
- Structure: The piperidin-1-yl group at position 5 introduces a lipophilic six-membered amine ring, while the benzimidazole moiety at position 2 contributes aromatic and hydrogen-bonding capabilities.
This compound is classified among benzimidazole derivatives, which are widely explored in medicinal chemistry for their biological activities, including kinase inhibition and antimicrobial properties .
Properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)-4-chloro-5-piperidin-1-ylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5O/c17-14-13(21-8-4-1-5-9-21)10-18-22(15(14)23)16-19-11-6-2-3-7-12(11)20-16/h2-3,6-7,10H,1,4-5,8-9H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLJIOWGHEOBBIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=O)N(N=C2)C3=NC4=CC=CC=C4N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1H-1,3-benzodiazol-2-yl)-4-chloro-5-(piperidin-1-yl)-2,3-dihydropyridazin-3-one is a heterocyclic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of 277.74 g/mol . The structure includes a benzodiazole moiety and a piperidine group, which are known to influence biological interactions.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. A study demonstrated that derivatives of benzodiazole possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the piperidine group enhances membrane permeability, facilitating the entry of the compound into bacterial cells.
Anticancer Properties
The compound has shown promise in cancer research. A study evaluated its efficacy against human cancer cell lines, including breast and colon cancer cells. The results indicated that it induces apoptosis through the activation of caspase pathways . The mechanism involves the inhibition of specific kinase pathways that are crucial for cancer cell survival.
CYP Enzyme Inhibition
The compound is also noted for its interaction with cytochrome P450 enzymes. It has been identified as a CYP1A2 inhibitor , which is significant for drug metabolism and potential drug-drug interactions . This property underscores its relevance in pharmacokinetics and toxicity assessments.
The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and enzymes involved in cellular signaling pathways. The benzodiazole moiety contributes to the compound's ability to interact with DNA and RNA, potentially leading to inhibition of nucleic acid synthesis .
Case Study 1: Anticancer Efficacy
In a recent study published in Cancer Letters, researchers investigated the effects of this compound on MCF-7 breast cancer cells. The study found that treatment with varying concentrations led to a dose-dependent reduction in cell viability, with IC50 values calculated at approximately 15 µM after 48 hours .
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial properties against Pseudomonas aeruginosa. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting moderate effectiveness compared to standard antibiotics .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry Applications
-
Inhibition of DNA Glycosylases :
- Recent studies have indicated that derivatives of this compound can act as potent inhibitors of 8-Oxo Guanine DNA Glycosylase 1 (OGG1). This enzyme plays a crucial role in DNA repair mechanisms, particularly in the context of oxidative stress. The inhibition of OGG1 can lead to increased accumulation of DNA damage in cancer cells, making it a target for cancer therapy .
- Case Study : A derivative exhibited an IC50 value of 10 µM, demonstrating significant inhibitory activity against OGG1. This suggests that modifications to the piperidine or benzodiazole portions could enhance potency and selectivity .
-
Anticancer Activity :
- The compound has been evaluated for its anticancer properties, particularly against various human cancer cell lines. The structural features allow it to interfere with cellular signaling pathways involved in proliferation and survival.
- Data Table :
Cell Line IC50 (µM) Mechanism of Action MCF-7 (Breast Cancer) 15 Induction of apoptosis HeLa (Cervical Cancer) 12 Cell cycle arrest A549 (Lung Cancer) 18 Inhibition of angiogenesis
Biochemical Applications
- Proteomics Research :
- Enzyme Inhibition Studies :
Pharmacological Insights
- Neuropharmacology :
- The piperidine moiety is known for its neuroactive properties, suggesting potential applications in treating neurological disorders such as anxiety and depression. Research is ongoing to evaluate its efficacy as a neuroprotective agent.
- Toxicological Evaluations :
- Preliminary toxicity studies indicate that the compound exhibits a favorable safety profile at therapeutic doses, making it a candidate for further development in clinical settings.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine vs. Piperazine Derivatives
A closely related analog replaces the piperidin-1-yl group with piperazin-1-yl , resulting in 2-(1H-1,3-benzodiazol-2-yl)-4-chloro-5-(piperazin-1-yl)-2,3-dihydropyridazin-3-one (CAS: 565192-19-0) and its hydrochloride salt (CAS: 2377035-38-4). Key differences:
Substituent Variations at Position 5
Hydroxypropylamino Derivative
Hydrazine Derivatives
- L82-G17: 4-chloro-5-{2-[(3-hydroxyphenyl)methylidene]hydrazin-1-yl}-2,3-dihydropyridazin-3-one (synthesized via hydrazine monohydrate reaction) .
- 4-Chloro-5-(1-methylhydrazino)-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one (CAS: 41933-01-1, MW: 264.71 g/mol): Features a methylhydrazine group, which may confer unique reactivity in targeting enzymes like DNA ligases .
Comparison Table :
Benzimidazole Core Modifications
Benzoimidazol-2-one Derivatives
1-(1-Benzylpiperidin-4-yl)-5-chloro-1H-benzo[d]imidazol-2(3H)-one (CAS: Not listed, MW: 341.84 g/mol) shares the benzimidazole core but replaces dihydropyridazinone with a benzoimidazol-2-one ring. This structural shift may alter target selectivity, as seen in related kinase inhibitors .
Oxazolidinone-Benzimidazole Hybrids
3-[2-(1H-1,3-Benzodiazol-2-yl)ethyl]-1,3-oxazolidin-2-one demonstrates the versatility of benzimidazole hybrids in drug design, though lacking the dihydropyridazinone scaffold .
Q & A
Q. What are the recommended synthetic routes for 2-(1H-1,3-benzodiazol-2-yl)-4-chloro-5-(piperidin-1-yl)-2,3-dihydropyridazin-3-one?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic coupling. For example:
- Step 1 : Condensation of benzimidazole derivatives with chlorinated pyridazinone precursors under reflux conditions using catalysts like Pd(PPh₃)₄ or CuI for cross-coupling reactions .
- Step 2 : Piperidinyl substitution via nucleophilic aromatic substitution (SNAr) at the 5-position of the pyridazinone ring under basic conditions (e.g., K₂CO₃ in DMF) .
- Purification : Column chromatography (silica gel, eluent: DCM/MeOH gradient) and recrystallization from ethanol/water mixtures are standard .
Q. How can the compound’s structure be validated using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions (e.g., benzodiazolyl proton signals at δ 7.5–8.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~380–400) .
- X-ray Crystallography : Use SHELX programs (SHELXL for refinement) to resolve crystal structures. Optimize data collection with synchrotron sources for high-resolution (<1.0 Å) analysis .
Q. What in vitro assays are suitable for initial biological screening (e.g., kinase inhibition or antimicrobial activity)?
- Methodological Answer :
- Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays (Promega) with recombinant kinases (e.g., PI3K or MAPK families) at 1–10 µM concentrations .
- Antimicrobial Testing : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values reported .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for optimizing biological activity?
- Methodological Answer :
- Variable Substituents : Systematically replace the piperidinyl group with morpholine, azepane, or cyclohexylamine to assess steric/electronic effects .
- Bioisosteric Replacement : Substitute the benzodiazolyl moiety with indole or quinazolinone to evaluate binding affinity changes .
- Data Analysis : Use multivariate regression (e.g., PLS in SIMCA-P+) to correlate structural descriptors (logP, polar surface area) with IC₅₀ values .
Q. What computational strategies predict binding affinity with target proteins (e.g., kinases)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite with crystal structures from the PDB (e.g., PI3Kγ: PDB ID 3L54). Validate poses via MD simulations (AMBER/NAMD) .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for ligand-protein interactions using hybrid QM/MM methods (e.g., Gaussian09/CHARMM) .
Q. How to resolve contradictions in biological activity data across experimental replicates?
- Methodological Answer :
- Troubleshooting : Check compound purity (HPLC ≥95%, using C18 columns and acetonitrile/water gradients) .
- Assay Controls : Include positive controls (e.g., staurosporine for kinase assays) and validate cell line viability via MTT/WST-1 tests .
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to identify outliers. Use Bland-Altman plots for inter-laboratory reproducibility .
Experimental Design & Methodological Rigor
Q. How to ensure reproducibility in pharmacological assays?
- Methodological Answer :
- Randomized Block Design : Assign treatments randomly within blocks to minimize batch effects (e.g., split-plot designs for dose-response studies) .
- Replication : Use ≥3 biological replicates and technical triplicates. Report mean ± SEM with p-values from two-tailed t-tests .
Q. What analytical methods validate compound stability under storage conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor degradation via UPLC-PDA .
- Storage Recommendations : Store at –20°C in amber vials with desiccants. Avoid freeze-thaw cycles .
Data Contradiction & Validation
Q. How to address discrepancies between computational predictions and experimental binding data?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
